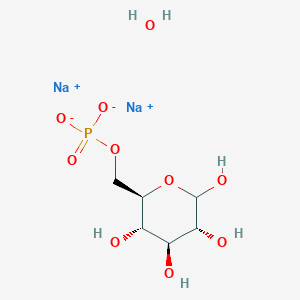![molecular formula C15H9ClF2N2O B3035040 7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 28910-86-3](/img/structure/B3035040.png)
7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Overview
Description
7-Chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as 7-Chloro-5-(2,6-difluorobenzodiazepin-2-one, is a synthetic compound with a wide range of applications in scientific research. It has the molecular formula C14H7ClF2N2O and a molecular weight of 290.64 g/mol. It has a white crystalline solid appearance and is soluble in water, methanol, and ethanol. This compound is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery.
Scientific Research Applications
Synthesis and Spectral Properties
A series of 7-chloro-5-[(o- and p-R1)phenyl]-1-R2-3H-[1,4] benzo-diazepin-2-ones were synthesized, showing potential pharmacological properties. The synthesis was carried out in multiple steps, and the compounds were characterized by IR, 1H NMR, 13C NMR, and MS, with yields ranging from 35-94% (Cortés, Martinez, & García Mellado, 2002).
Synthesis and Biological Evaluation
The compound was used as a basis for synthesizing benzodiazepines containing a pentafluorosulfanyl group, a bioisosteric replacement for a chloro-group in diazepam. This research demonstrated that these highly fluorinated benzodiazepines can be modified to form more complex scaffolds, though there was a loss of potency for potentiating GABAA receptor activation (Jose et al., 2021).
Synthesis for Anticonvulsant Activity
New diazonium salt derivatives of 7-chloro-5-phenyl-3-(phenyl-n-substituted)-diazo-1,3-dihydro-benzo[e][1,4]-diazepin-2-one were prepared and tested for anticonvulsant activity. The compounds provided significant protection against seizures in animal models, indicating their potential as anticonvulsant agents (Rashida, Mishra, Husain, & Ahmad, 2010).
Anticonvulsant and Analgesic Properties
7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives were synthesized and evaluated for anticonvulsant and analgesic activities. One compound, in particular, showed promising results in the maximal electroshock (MES) test and was more effective than some reference antiepileptic drugs (Shao, Han, Wu, & Piao, 2018).
Properties
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-8-4-5-12-9(6-8)15(19-7-13(21)20-12)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENMWXYJTWETRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877922 | |
| Record name | 1,4-BENZDIAZEPIN-2-ONE-5(26F-PH)7CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-86-3 | |
| Record name | 1,4-BENZDIAZEPIN-2-ONE-5(26F-PH)7CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)









![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)

